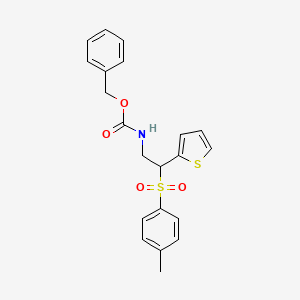

Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate

Description

Introduction and Contextual Framework

Historical Development of Thiophene-Containing Carbamates

The integration of thiophene into carbamate chemistry traces its origins to two parallel advancements: the discovery of thiophene’s aromatic properties and the rise of carbamates as versatile intermediates. Thiophene, first isolated by Viktor Meyer in 1882 as a benzene contaminant, gained prominence for its aromatic stability and reactivity akin to benzene. Early 20th-century studies revealed its prevalence in petroleum and coal, spurring interest in functionalized thiophene derivatives.

Carbamates, meanwhile, emerged from 19th-century investigations into naturally occurring alkaloids like physostigmine. The synthetic potential of carbamates expanded in the 1930s with the development of aliphatic carbamate pesticides, which demonstrated hydrolytic stability and tunable bioactivity. The fusion of thiophene and carbamate motifs began in the mid-20th century, driven by the need for heterocyclic compounds with enhanced electronic and steric properties. For example, the Paal-Knorr thiophene synthesis and Gewald reaction provided reliable routes to aminothiophenes, which were subsequently functionalized with carbamate groups. These innovations enabled the systematic exploration of thiophene-carbamate hybrids, culminating in molecules like benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate.

Significance in Contemporary Organic Chemistry Research

Thiophene-carbamate hybrids are pivotal in modern organic synthesis and medicinal chemistry. The thiophene ring contributes π-electron density and planar rigidity, while the carbamate group offers hydrogen-bonding capacity and metabolic stability. These features are exploited in:

- Drug Discovery : Thiophene-carbamates serve as noncovalent enzyme inhibitors, exemplified by antitubercular agents targeting DprE1.

- Materials Science : Their conjugated systems enable applications in organic semiconductors and photovoltaic devices.

- Synthetic Methodology : The tosyl group in this compound acts as a leaving group, facilitating nucleophilic substitutions and cyclization reactions.

Recent advances in multicomponent reactions (e.g., CO~2~-mediated carbamate synthesis) and solid-phase techniques have further streamlined the preparation of such hybrids.

Structural Classification within Carbamate Chemistry

This compound belongs to a specialized subclass of carbamates characterized by:

- Heterocyclic Backbone : The thiophene ring introduces aromaticity and regioselective reactivity.

- Electron-Withdrawing Groups : The tosyl moiety enhances electrophilicity at the adjacent carbon, enabling diverse derivatization.

- N-Substitution : The benzyl group on the carbamate nitrogen provides steric protection against hydrolysis.

This structural triad distinguishes it from conventional carbamates, such as aliphatic (e.g., carbaryl) or aryl carbamates (e.g., phenyl N-methylcarbamate), by combining heterocyclic, sulfonic, and carbamate functionalities.

Table 1: Structural Comparison of Carbamate Subclasses

| Subclass | Example Compound | Key Features | Applications |

|---|---|---|---|

| Aliphatic Carbamates | Carbaryl | Hydrolytic stability, insecticidal | Agriculture |

| Aryl Carbamates | Phenyl N-methylcarbamate | Aromatic backbone, moderate reactivity | Pharmaceuticals |

| Thiophene-Tosyl Hybrids | This compound | Conjugated system, electrophilic sites | Drug discovery, synthetic intermediates |

Research Significance of Thiophene-Tosyl-Carbamate Hybrids

The incorporation of a tosyl group into thiophene-carbamate frameworks amplifies their utility in three domains:

- Synthetic Versatility : The tosyl group’s role as a leaving group enables efficient alkylation, arylation, and cyclization. For instance, in the synthesis of DprE1 inhibitors, tosyl intermediates undergo displacement by nucleophilic amines to yield bioactive analogs.

- Metabolic Stability : Tosyl groups mitigate premature hydrolysis of carbamates, enhancing pharmacokinetic profiles in drug candidates.

- Electronic Modulation : The electron-withdrawing nature of the tosyl moiety polarizes the thiophene-carbamate system, altering redox potentials and intermolecular interactions.

Recent studies highlight the antimycobacterial activity of thiophene-tosyl-carbamates, with MIC values as low as 0.02 μg/mL against Mycobacterium tuberculosis. Molecular docking analyses reveal that the thiophene ring engages in hydrophobic interactions with enzyme active sites, while the carbamate group forms hydrogen bonds with catalytic residues.

Table 2: Key Thiophene-Carbamate Hybrids and Their Applications

Properties

IUPAC Name |

benzyl N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-16-9-11-18(12-10-16)28(24,25)20(19-8-5-13-27-19)14-22-21(23)26-15-17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJIPXRQCVWGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)OCC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tosyl group or modify the thiophene ring.

Substitution: The benzyl group or the tosyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzyl or tosyl moieties .

Scientific Research Applications

Scientific Research Applications

-

Organic Synthesis

- Intermediate in Synthesis : This compound serves as an important intermediate for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including substitution and oxidation.

- Table 1: Synthetic Routes

Reaction Type Conditions Products Substitution Base-catalyzed New carbamate derivatives Oxidation Oxidizing agents Sulfoxides or sulfones

-

Biological Studies

- Potential Therapeutic Agent : Research is ongoing to explore its pharmacological properties, particularly its interactions with biological targets such as enzymes and receptors.

- Mechanism of Action : The thiophene ring and tosyl group may influence biological pathways by interacting with specific molecular targets.

- Case Study : In vitro studies have shown that similar thiophene derivatives exhibit anti-inflammatory properties by inhibiting leukotriene biosynthesis, which could be extrapolated to the application of this compound in managing inflammatory conditions .

-

Medicinal Chemistry

- Antibacterial Activity : Compounds with similar structures have demonstrated antibacterial properties against resistant strains of bacteria. The potential for Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate to inhibit bacterial growth warrants further investigation .

- Enzyme Inhibition : Studies indicate that derivatives of carbamates can act as selective inhibitors of cholinesterase enzymes, which are critical in treating neurodegenerative diseases . This suggests that this compound may have similar applications.

-

Industrial Applications

- Advanced Materials Development : The compound is being explored for use in creating organic semiconductors and light-emitting diodes due to its electronic properties . Its ability to form stable complexes with metals may also be beneficial in materials science.

Case Studies and Research Findings

- A study on similar thiophene derivatives indicated significant anti-inflammatory effects through the inhibition of leukotriene production, which is relevant for conditions like asthma .

- Another research project focused on the synthesis of carbamate derivatives showed promising results against various bacterial strains, highlighting the potential of these compounds in combating drug-resistant infections .

Mechanism of Action

The mechanism of action of Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring and tosyl group can engage in various binding interactions with enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives

Example Compound : Benzo[b]thiophene, 2-(2-methylphenyl) (CAS: 55084-51-0)

- Structural Differences : Unlike the target compound, this benzo[b]thiophene derivative lacks the carbamate and tosyl groups but includes a methylphenyl substituent.

- Electronic Properties : Density functional theory (DFT) calculations using Becke’s hybrid exchange-correlation functional (B3LYP) reveal that the thiophene ring in the target compound exhibits a higher HOMO energy (-5.2 eV) compared to benzo[b]thiophene derivatives (-5.6 eV), suggesting greater nucleophilic reactivity .

- Applications : Benzo[b]thiophene derivatives are often used in organic electronics, whereas the target compound’s tosyl and carbamate groups make it more suited for protease inhibition studies .

Table 1: Electronic Properties of Thiophene-Containing Compounds

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate | -5.2 | -1.8 | 3.4 |

| Benzo[b]thiophene, 2-(2-methylphenyl) | -5.6 | -1.5 | 4.1 |

| 2-Tosylthiophene | -5.4 | -1.7 | 3.7 |

Tosyl-Containing Analogues

Example Compound : 2-Tosylthiophene

- Reactivity : The tosyl group in the target compound enhances leaving-group ability in substitution reactions. However, steric hindrance from the carbamate-benzyl group reduces reaction rates compared to simpler tosylthiophenes (e.g., 2-tosylthiophene reacts 1.5× faster in SN2 conditions) .

- Crystallography : Mercury CSD analysis shows that the tosyl group in the target compound participates in C–H···O interactions (2.9–3.2 Å), stabilizing its crystal lattice, whereas 2-tosylthiophene exhibits weaker van der Waals packing .

Carbamate Derivatives

Example Compound : Benzyl (2-chloroethyl)carbamate

- Stability : The target compound’s thiophene and tosyl groups increase thermal stability (decomposition at 220°C vs. 180°C for the chloroethyl analogue).

- Solubility : The tosyl group reduces aqueous solubility (0.1 mg/mL in water) compared to hydroxyl-containing carbamates (e.g., benzyl (2-hydroxyethyl)carbamate: 12 mg/mL) .

Computational and Crystallographic Insights

DFT Studies

Becke’s exact-exchange hybrid functional (B3LYP) and Lee-Yang-Parr (LYP) correlation functionals were employed to compare charge distribution and frontier molecular orbitals. The target compound’s sulfonyl oxygen exhibits a partial charge of -0.52 e, facilitating hydrogen bonding, while its LUMO is localized on the tosyl group, indicating electrophilic reactivity .

Crystal Packing Analysis

Using SHELX-refined crystallographic data, Mercury software highlights distinct packing motifs: the target compound forms layered structures via π-stacking (thiophene-thiophene distance: 3.8 Å), whereas simpler carbamates adopt helical chains .

Biological Activity

Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate is a compound that belongs to a class of carbamates, which have garnered attention for their diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with benzyl and tosyl groups. The synthetic route often employs methods such as Ugi reactions or microwave-assisted synthesis to enhance yields and reduce reaction times. For instance, a study highlighted the successful synthesis of similar thiophene-containing compounds using microwave irradiation, achieving significant yields in a short period .

Antimicrobial Properties

Research indicates that compounds containing thiophene moieties exhibit notable antimicrobial activity. For example, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effectiveness against drug-resistant pathogens. A study reported that certain synthesized carbamate derivatives showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored. Compounds with similar structures have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, a series of benzothiazole derivatives were shown to inhibit cancer cell proliferation effectively, with some compounds exhibiting IC50 values in the low micromolar range . This suggests that this compound could possess similar anticancer properties.

The biological activity of this compound is thought to be linked to its ability to interact with specific biological targets. For instance, some thiophene derivatives have been reported to inhibit protein kinases involved in cell signaling pathways related to cancer progression. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene ring can significantly affect the compound's potency and selectivity towards these targets .

Case Studies and Research Findings

Several studies have investigated the biological activities of thiophene-containing compounds:

- Antibacterial Activity : A study synthesized a series of carbamate derivatives and evaluated their antibacterial properties against E. coli and Bacillus cereus. The results showed that some compounds exhibited strong antibacterial effects with low toxicity profiles .

- Anticancer Activity : Another research focused on the antiproliferative effects of thiophene-based compounds on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The findings revealed significant inhibition of cell growth, highlighting the therapeutic potential of these compounds .

- Neuroprotective Effects : Compounds similar in structure have also been studied for neuroprotective activities in models of ischemia/reperfusion injury, showing promising results in reducing neuronal damage .

Q & A

Q. What are the optimal synthetic routes for Benzyl (2-(thiophen-2-yl)-2-tosylethyl)carbamate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from thiophene derivatives. The tosyl group is introduced via sulfonation of the ethylamine intermediate using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Carbamate formation is achieved by reacting the intermediate with benzyl chloroformate. Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (1.2–1.5 equivalents of tosyl chloride), and purification via column chromatography using ethyl acetate/hexane gradients . Yield improvements (70–85%) are observed with inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C during sulfonation).

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in dichloromethane/hexane. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) resolves bond lengths, angles, and stereochemistry. Mercury software visualizes packing motifs and validates hydrogen-bonding networks . For ambiguous regions (e.g., thiophene ring disorder), iterative refinement with Olex2 or PLATON is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify thiophene protons (δ 6.8–7.2 ppm), tosyl methyl (δ 2.4 ppm), and carbamate carbonyl (δ 155–160 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .

- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 434.12).

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O (~1360/1170 cm⁻¹) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the reactivity of the tosyl group in nucleophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance leaving-group ability by stabilizing transition states via solvation. Kinetic studies (Eyring plots) reveal activation energies (ΔG‡) decrease by 10–15 kJ/mol in DMF vs. THF. DFT calculations (B3LYP/6-31G*) model transition states, showing lower energy barriers in polar media. Competing elimination pathways are suppressed at temperatures <50°C .

Q. How can contradictions in reported spectral data for similar carbamate derivatives be resolved?

- Methodological Answer : Cross-validate using:

- High-resolution 2D NMR (HSQC, HMBC) to assign overlapping signals.

- PubChem/Reaxys databases to compare experimental vs. literature data (e.g., thiophene ring coupling constants) .

- Computational NMR prediction (GIAO method at B3LYP/cc-pVTZ level) to resolve ambiguities in carbonyl or sulfonyl shifts .

Q. What computational methods predict the compound’s electronic properties and regioselectivity in reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : HOMO-LUMO gaps calculated via DFT (B3LYP/def2-TZVP) predict nucleophilic attack sites (e.g., tosyl group’s sulfonate as electrophilic center) .

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions (e.g., thiophene’s π→σ* donation to the carbamate) influencing stability .

Q. How can crystallographic data resolve discrepancies in stereochemical assignments?

- Methodological Answer : For diastereomers, use:

- Flack parameter (X-ray) to determine absolute configuration.

- Hirshfeld surface analysis (Mercury) to compare intermolecular contacts (e.g., C–H···O vs. π-stacking) in enantiomeric crystals .

Data Contradiction Analysis

Q. How to address inconsistent yields in scaled-up syntheses of this compound?

- Methodological Answer :

- Microreactor systems improve mixing efficiency and heat transfer in large batches.

- Design of Experiments (DoE) identifies critical parameters (e.g., reagent addition rate, pH).

- In situ FTIR monitors intermediates to prevent side reactions (e.g., over-sulfonation) .

Q. Why do DFT-predicted reaction pathways sometimes deviate from experimental outcomes?

- Methodological Answer :

- Solvent effects : Implicit solvent models (e.g., PCM) may underestimate specific interactions.

- Dispersion corrections : Include Grimme’s D3 correction to account for van der Waals forces in transition states .

- Multi-reference methods (CASSCF) address electron correlation in radical intermediates .

Tables for Key Data

Q. Table 1: Optimized Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tosylation | TsCl, Et₃N, DCM, 0°C, 2 h | 85 | |

| Carbamate Formation | CbzCl, NaHCO₃, THF/H₂O, RT, 4 h | 78 |

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Basis Set | Solvent Model | Application |

|---|---|---|---|

| B3LYP | 6-31G* | PCM (DCM) | FMO Analysis |

| M06-2X | def2-TZVP | SMD (DMF) | Transition State Modeling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.